Conformational Multiplicity of 3,3,3-Trifluoropropanal Versus 3-Fluoropropanal and 3,3-Difluoropropanal
Ab initio calculations using 3–21G and 6–31G∗ basis sets reveal distinct conformational preferences across the 3-fluoropropanal series. 3,3,3-Trifluoropropanal is predicted to exist as a mixture of gauche, trans, and cis conformers with very small energy differences among them, whereas 3-fluoropropanal exhibits a predominant trans-cis conformer and 3,3-difluoropropanal exhibits a predominant gauche-cis conformer [1].
| Evidence Dimension | Predicted conformational distribution at equilibrium |
|---|---|
| Target Compound Data | Mixture of gauche, trans, and cis conformers with very small energy difference |
| Comparator Or Baseline | 3-Fluoropropanal: trans-cis conformer most stable; 3,3-Difluoropropanal: gauche-cis conformer most stable |
| Quantified Difference | Multi-conformer mixture vs. single predominant conformer |
| Conditions | Ab initio calculations (3–21G and 6–31G∗ basis sets) |
Why This Matters
Conformational multiplicity affects stereochemical outcomes in asymmetric reactions; a multi-conformer system provides different transition-state geometries than a single-conformer system.
- [1] Badawi HM. Conformational analysis and structural stability of 3-fluoropropanals. Journal of Molecular Structure (Theochem). 1994; 303: 131-140. View Source
